Butyl methacrylate

Description

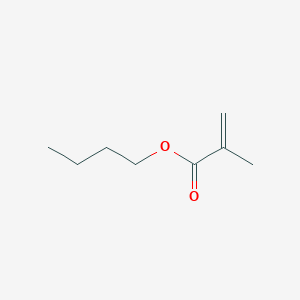

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAXMICEFXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2, Array | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-63-8 | |

| Record name | Poly(butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024696 | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor) | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

97-88-1 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5QX287XXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Polymerization Methodologies for Poly Butyl Methacrylate

Controlled Radical Polymerization (CRP) of Butyl Methacrylate (B99206)

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Butyl Methacrylate

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). scielo.brresearchgate.netniu.edutandfonline.com This method is particularly effective for controlling the polymerization of this compound (BMA). rsc.orgmdpi.com The success of RAFT polymerization heavily relies on the judicious selection of the R and Z groups within the thiocarbonyl thio skeleton of the RAFT agent, which are essential for achieving controlled macromolecular characteristics. tandfonline.com

Sequential RAFT polymerization protocols have been developed to facilitate the rapid and often automated preparation of quasi-block copolymer libraries, allowing for a wide range of copolymer compositions to be explored. rsc.org

Development of Poly(this compound) Macro-RAFT Agents

The development of poly(this compound) (PBMA) macro-RAFT agents is a significant aspect of controlled polymerization, as these agents serve as precursors for further polymer growth. rsc.org PBMA macro-RAFT agents are instrumental in mediating the synthesis of complex polymer architectures, including higher-order quasi-multiblock copolymers. rsc.org

An effective strategy for preparing macro-RAFT agents involves utilizing a poly(acrylic acid) (PAA) chain that is end-capped with a trithiocarbonate (B1256668) RAFT agent. This PAA-based macro-RAFT agent can then be successfully employed to copolymerize monomers such as methyl methacrylate and n-butyl acrylate (B77674), leading to block copolymers with well-controlled structures, molecular weights, and dispersities. niu.edumdpi.com

Another approach involves vinyl-terminated poly(methyl methacrylate) (PMMA) oligomers, which are produced via catalytic chain transfer polymerization (CCTP) in emulsion. These unsaturated oligomers exhibit favorable chain transfer constants and can function as chain transfer agents for the RAFT polymerization of methacrylates, including this compound. This method facilitates the synthesis of quasi-multiblock poly(this compound) with narrow molecular weight distributions, typically with a PDI ≤ 1.21. mdpi.com

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a highly effective and widely utilized controlled/living radical polymerization technique. It allows for the precise preparation of polymers with controllable molecular weights, narrow molecular weight distributions, specific macromolecular architectures, and tailored functionalities. scielo.brmdpi.comnih.gov ATRP systems typically involve a transition-metal complex acting as the catalyst. mdpi.com

The ATRP of n-butyl methacrylate (n-BMA) has been extensively investigated using various catalytic systems. For instance, combinations of CuBr and CuCl with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as a ligand have been explored. researchgate.net Research indicates that for optimal control over n-BMA polymerization, a chlorine-based initiator combined with a Cu(I) salt and the PMDETA ligand is often preferred. researchgate.net Conversely, the use of bromine-based initiators may result in a higher degree of initial termination, leading to polymers with less ideal chain end functionality, even when CuCl is employed for halogen exchange. researchgate.net

Reverse ATRP Systems for High Molecular Weight Poly(this compound)

Reverse ATRP is a variant of ATRP that employs a transition metal complex in a higher oxidation state to activate the dormant polymer chain through an atom transfer event. researchgate.net This method has demonstrated its robustness in producing polymers with controlled molecular weights and narrow molecular weight distributions, particularly in miniemulsion systems, despite certain limitations such as potentially lower initiation efficiency. researchgate.net

High molecular weight poly(this compound) (PBMA) can be successfully synthesized via reverse ATRP in miniemulsion. researchgate.netacs.org A notable example includes the work by Simms and Cunningham, who achieved PBMA with a number-average molecular weight (M_n) of approximately 989,900 Da and a polydispersity index (PDI) of 1.25. researchgate.netacs.org This was accomplished by initiating the polymerization with a redox pair, specifically hydrogen peroxide/ascorbic acid, and mediating it with copper(II) bromide tris[2-di(2-ethylhexyl acrylate)aminoethyl]amine. researchgate.netacs.org These polymerizations were conducted at 60 °C and typically reached conversions of about 80% within 8 hours. researchgate.netacs.org

Reverse ATRP conducted in ab initio emulsion systems has shown superior results compared to direct ATRP in terms of achieving better colloidal stability and narrower particle size distributions. researchgate.net Furthermore, air-induced (reverse) ATRP of n-butyl methacrylate has been reported, demonstrating that air alone, in conjunction with specific ATRP catalyst complexes (e.g., CuCl2/PMDETA) at elevated temperatures, can induce polymerization without the need for an added initiator. While the molecular weights of the resulting polymers were not always predictable, low polydispersities (e.g., 1.08 for phenethyl methacrylate) were observed, suggesting a general applicability of this method for methacrylates. cmu.edu

Table 1: Representative Data for Reverse ATRP of Poly(this compound) in Miniemulsion

| Parameter | Value | Source |

| Number-average Molecular Weight (M_n) | 989,900 Da | researchgate.netacs.org |

| Polydispersity Index (PDI) | 1.25 | researchgate.netacs.org |

| Solids Content | 15% | researchgate.netacs.org |

| Surfactant (Brij 98) | 10 wt% (based on monomer) | researchgate.netacs.org |

| Hexadecane | 3.8 wt% (based on monomer) | researchgate.netacs.org |

| Final Particle Diameter | < 110 nm | researchgate.netacs.org |

| Reaction Temperature | 60 °C | researchgate.netacs.org |

| Maximum Conversion (in 8h) | ~80% | researchgate.netacs.org |

Aqueous Dispersed Systems in ATRP of this compound

The application of ATRP has been successfully expanded to water-borne polymerization systems, offering more environmentally friendly synthesis routes. researchgate.net Specifically, reverse ATRP of n-butyl methacrylate (BMA) has been effectively carried out in aqueous dispersed systems. researchgate.netacs.orguq.edu.au

The control over polymerization and colloidal stability in these aqueous systems is significantly influenced by factors such as the type of surfactant, catalyst, reaction time, and temperature. researchgate.netuq.edu.au Researchers have demonstrated that by utilizing an azo initiator (e.g., AIBN or V-50), a non-ionic surfactant (e.g., Brij 35 or Brij 98), and a hydrophobic ligand (e.g., dNbpy) complexed with a copper halide, it is possible to obtain stable latexes containing polymers with predetermined molecular weights and low polydispersities. researchgate.netacs.orguq.edu.au

Kinetic studies reveal that the mechanism of reverse ATRP in aqueous dispersed systems fundamentally differs from classical emulsion polymerization, with the kinetics primarily governed by the atom transfer equilibrium. acs.org Furthermore, the combination of ultrasonication with a hydrophobe has proven effective for copper-mediated ATRP of n-butyl methacrylate in aqueous dispersed systems. This approach yields controlled polymerization, characterized by a linear correlation between molecular weights and monomer conversion, and results in polydispersities typically less than 1.5. researchgate.net

Copolymerization Strategies Involving this compound

This compound serves as a fundamental monomer for the preparation of various methacrylate polymers and copolymers. wikipedia.org Its copolymerization with other monomers allows for the synthesis of materials with tailored properties.

Statistical Copolymerization of this compound

Statistical copolymerization is a common strategy involving this compound, where BMA units are randomly incorporated along the polymer chain with other comonomers. researchgate.netmdpi.com Extensive research has focused on the copolymerization of n-butyl methacrylate with other methacrylates, such as methyl methacrylate (MMA). researchgate.netresearchgate.netscienceandtechnology.com.vnacs.org

For the free radical copolymerization of methyl methacrylate (MMA) and n-butyl methacrylate (BMA), kinetic parameters, including reactivity ratios, have been determined. For instance, using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, reactivity ratios were estimated as r_MMA = 1.09 and r_BMA = 0.77. In comparison, ¹H NMR spectroscopy yielded reactivity ratios of r_MMA = 0.75 and r_BMA = 0.98. acs.org

The statistical copolymerization of 4-(4-methacryloyloxyphenyl)butan-2-one with n-butyl methacrylate has been described as nearly ideal during short polymerization times (20 minutes), with only a slight deviation observed as the polymerization time is extended. researchgate.net The glass transition temperature (Tg) of these copolymers is significantly influenced by their composition, increasing with a higher content of aromatic segments. researchgate.net

Another example involves the copolymerization of n-butyl acrylate (n-BA) and methyl methacrylate (MMA) in xylene solvent using benzoyl peroxide as an initiator. Optimal conditions for this system were found to be 100 °C with a reaction time of 6 hours, resulting in a highest molecular weight of 15,591 g/mol and a lowest polydispersity of 1.53. researchgate.netscienceandtechnology.com.vn The reaction productivity at 100 °C for 6 hours was 56%. scienceandtechnology.com.vn

Hybrid copolymerization, involving structurally different monomers, has also been explored with tert-butyl methacrylate (tBMA). For example, statistical copolymers of ethylene (B1197577) oxide (EO) and tBMA have been synthesized using an uncharged, non-nucleophilic organobase (t-BuP4) as a catalyst. mdpi.com

Table 2: Reactivity Ratios for Statistical Copolymerization of Methyl Methacrylate (MMA) and n-Butyl Methacrylate (BMA)

| Method | r_MMA | r_BMA | Source |

| MALDI-TOF MS | 1.09 | 0.77 | acs.org |

| ¹H NMR | 0.75 | 0.98 | acs.org |

Table 3: Optimal Conditions and Properties for n-Butyl Acrylate (n-BA)/Methyl Methacrylate (MMA) Copolymerization

| Parameter | Value | Source |

| Solvent | Xylene | researchgate.netscienceandtechnology.com.vn |

| Initiator | Benzoyl peroxide | researchgate.netscienceandtechnology.com.vn |

| Optimal Temperature | 100 °C | researchgate.netscienceandtechnology.com.vn |

| Optimal Reaction Time | 6 hours | researchgate.netscienceandtechnology.com.vn |

| Highest Molecular Weight (Mw) | 15,591 g/mol | researchgate.netscienceandtechnology.com.vn |

| Lowest Polydispersity Index | 1.53 | researchgate.netscienceandtechnology.com.vn |

| Reaction Productivity (at 100°C, 6h) | 56% | scienceandtechnology.com.vn |

This compound with Methyl Methacrylate

Copolymerization of this compound (BMA) with methyl methacrylate (MMA) is a common practice to enhance the properties of polymethyl methacrylate (PMMA). gantrade.com The incorporation of BMA into PMMA improves flexibility and toughness, leading to superior transparency and high gloss, and faster dissolution in solvents. gantrade.com This copolymerization can achieve improved toughness without the need for external plasticizers, which might otherwise compromise UV and weathering resistance. gantrade.com For instance, butyl acrylate/methyl methacrylate (BA/MMA) copolymers, which share similar characteristics with BMA/MMA systems, have been synthesized in xylene solvent using benzoyl peroxide initiator at temperatures over 90 °C, with optimal productivity observed at 100 °C after 6 hours. scienceandtechnology.com.vnresearchgate.net The resulting copolymers exhibit properties of both poly(butyl acrylate) (PBA) and PMMA, including transparency, ease of pigmentation, and high adhesion. scienceandtechnology.com.vn

This compound with Styrene (B11656)

The copolymerization of this compound (BMA) with styrene (St) is a well-studied reaction, often favored due to the relative ease of copolymerization compared to other methacrylates and acrylates with styrene. acs.orgacs.org This reaction is frequently carried out via suspension polymerization, where water, poly(vinyl alcohol) (PVA), and a stabilizing agent like calcium phosphate (B84403) are used to form micelles, into which the monomer mixture is slowly added. acs.org Nitrogen purging is crucial to prevent oxygen from reacting with styrene, which can alter polymer composition and molecular weight. acs.org

Scale-up studies from 3 L to 100 L reactors have highlighted challenges such as agglomeration, foaming, and material loss, which can be mitigated by proper stirrer design and selection of agitation speed. acs.org Kinetic studies reveal autoacceleration behavior, with induction time varying with reactor size. acs.org The resulting poly(styrene-co-butyl methacrylate) (PS-co-PBMA) copolymers find applications in specialty areas, including audio tapes and toners for reprographic machines. acs.org

Reactivity ratios for BMA and styrene have been determined, indicating that the copolymers are random. researchgate.net At 70 °C, the reactivity ratios for BMA and styrene are approximately 0.64 and 0.54, respectively. acs.org The reactivity ratio for BMA remains relatively constant with temperature changes, while for styrene, it increases with temperature, suggesting that higher temperatures favor styrene radicals reacting with other styrene molecules over BMA molecules. acs.org

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Temperature (°C) | Polymerization Method | Reference |

|---|---|---|---|---|---|---|

| This compound (BMA) | Styrene (St) | 0.64 | 0.54 | 70 | Suspension Polymerization | acs.org |

| This compound (BMA) | Styrene (St) | 0.44 | 0.74 | 93 | Suspension Polymerization | acs.org |

| This compound (BMA) | Styrene (St) | 0.475 | 0.49 | 80 | Suspension Polymerization | acs.org |

This compound with Methacrylic Acid

Copolymers of this compound (BMA) and methacrylic acid (MAA) are frequently employed in the preparation of stimuli-sensitive polymers, particularly those exhibiting pH-dependent swelling and erosion. tandfonline.com These copolymers can be synthesized via free radical polymerization using initiators like AIBN. tandfonline.com Successful polymerization is confirmed by techniques such as FTIR and 1H NMR, while DSC and XRD reveal the amorphous nature of the polymers. tandfonline.com

The mole content of MAA in the copolymers is directly influenced by its initial amount in the monomer feed; for instance, copolymers with initial MAA:BMA ratios of 3:7 and 4:6 resulted in MAA mole contents of 1.9 and 3.2, respectively, indicating that the copolymers become richer in BMA as its amount in the monomer feed increases. tandfonline.com This behavior is consistent with observations in other copolymerization systems where hydrogen bonding can influence reactivity ratios. tandfonline.com The pH-sensitive nature of these copolymers makes them suitable for applications such as colon-targeted drug delivery, where they release the drug predominantly at pH ≥ 6.8. tandfonline.com

This compound with 2-Hydroxyethyl Acrylate

Copolymerization of this compound (BMA) with 2-hydroxyethyl acrylate (HEA) has been explored for the creation of nanomaterials with tunable swelling and mechanical properties, relevant for applications in drug delivery, nanomedicine, and tissue engineering. nih.gov Free radical copolymerization can be performed in bulk or within confined nanoreactors, such as anodic aluminum oxide (AAO) templates. nih.gov

Studies have shown that copolymerization under confinement can significantly alter the properties of the resulting copolymer compared to bulk synthesis, affecting molecular weights, molecular weight dispersities, Young's modulus, and wetting behaviors. nih.gov For example, using 2,2'-Azobis-(isobutyronitrile) (AIBN) as an initiator, bulk copolymerization at 70 °C for 24 hours with an initial monomer molar composition of 0.45 for BMA and 0.55 for HEA has been reported. nih.gov

Atom Transfer Radical Polymerization (ATRP) has also been employed for the bulk and confined synthesis of BMA and HEA copolymers across the entire composition range. acs.org Interestingly, reactivity ratios can differ remarkably between bulk and confined conditions, with nanopolymerization enhancing the reactivity of the HEA monomer. acs.org Solvent choice also significantly impacts copolymer composition and the composition-averaged propagation rate coefficient (kp,cop) for BMA/HEA systems. mdpi.com N-butanol and dimethylformamide (DMF) reduce the relative reactivity of HEA, while xylene enhances it, compared to bulk polymerization. mdpi.com

This compound with Acrylamide (B121943)

Copolymers of this compound (BMA) and acrylamide (AM) can be synthesized via free radical bulk polymerization. sciengine.com The properties of these copolymers, including the degree of cyclization reactions, are influenced by their molecular structure. researchgate.net Radiation-induced copolymerization of BMA/AM has also been investigated, showing an increase in gelation percentage with increasing irradiation dose, reaching a maximum at 30 kGy. researchgate.nettandfonline.com The swelling behavior of poly(BMA/AAm) hydrogels is found to be higher than that of poly(BMA) and poly(AAm) homopolymers, and they exhibit pH sensitivity in the range of 4–7.5. researchgate.net

The order of reactivity of alkyl methacrylates towards the acrylamide radical has been reported, with methyl methacrylate (MM) being more reactive than ethyl methacrylate (EM), isopropyl methacrylate (IPM), this compound (BM), and hexyl methacrylate (HM). asianpubs.org In these systems, the reactivity ratio of the alkyl methacrylate (r1) is typically greater than that of the vinylic amide (r2), leading to copolymers that are richer in the alkyl methacrylate component. asianpubs.org

Hybrid Copolymerization with Ethylene Oxide

Hybrid copolymerization, involving monomers with distinct structures, reactivities, and polymerization mechanisms (e.g., cyclic and vinyl monomers), represents a challenging yet highly interesting area of research. nih.govresearchgate.net Ethylene oxide (EO) and tert-butyl methacrylate (tBMA) have been successfully copolymerized to form statistical copolymers, such as ethylene oxide-co-tert-butyl methacrylate-co-poly(ethylene glycol) benzyl (B1604629) methacrylate (EO-co-BMA-co-bPEO). nih.govresearchgate.netmdpi.comresearchgate.net This process typically utilizes uncharged, non-nucleophilic organobases like t-BuP4 as catalysts. nih.govresearchgate.netmdpi.comresearchgate.net

Detailed characterizations, including 1H NMR and 13C NMR spectroscopy, confirm the formation of a statistical copolymer. mdpi.comresearchgate.net The hybrid copolymerization of EO and vinyl monomers can concurrently involve transesterification of the tert-butyl group and oligomer PEO anions. nih.govresearchgate.netmdpi.comresearchgate.net These copolymers, particularly PEO-based ones, are being explored for their potential as solid polymer electrolytes (SPE) in lithium-ion batteries, offering improved safety and processability. nih.govmdpi.com

| Monomers | Catalyst/Initiator | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| Ethylene Oxide (EO), tert-Butyl Methacrylate (tBMA) | t-BuP4 (organobase) | Hybrid Copolymerization (Statistical) | Formation of statistical copolymer, concurrent transesterification, potential as solid polymer electrolytes. | nih.govresearchgate.netmdpi.comresearchgate.net |

Block Copolymer Synthesis with this compound Monomer

Block copolymers containing this compound (BMA) segments are valuable for their well-defined architectures and diverse applications, including pigment dispersants, surfactants, compatibilizers for polymer blends, and thermoplastic elastomers. google.com These polymers often exhibit narrow molecular weight dispersity, which can lead to enhanced melt viscosity behavior, improved solids-viscosity relationships in polymer solutions, and sharper melt transitions. google.com

Various controlled radical polymerization techniques have been employed for the synthesis of BMA-based block copolymers:

Atom Transfer Radical Polymerization (ATRP): Poly(n-butyl methacrylate)-(glycidyl methacrylate) block copolymers (poly(BMA-b-GMA)) have been successfully synthesized via ATRP. rsc.org These copolymers are designed to act as compatibilizers in nanocomposites, for instance, at the interface of quantum dot (QD)/epoxy systems, by allowing the butyl segment to interact with oleic acid ligands on QDs and the glycidyl (B131873) segment to match with the epoxy matrix. rsc.org This approach helps prevent QD aggregation, leading to increased transparency and luminescence in the nanocomposite. rsc.org

Nitroxide-Mediated Polymerization (NMP): The synthesis of poly(styrene-b-n-butyl methacrylate) block copolymers has been attempted using TEMPO-mediated controlled radical polymerization. cmu.edu While complete consumption of initiators (e.g., low molar mass alkoxyamine or TEMPO-capped polystyrene macroinitiator) was observed, the final monomer conversions for BMA were typically very low, indicating that the polymerization of the methacrylate monomer was not "living" under these conditions. cmu.edu The main chain-breaking event was identified as β-hydrogen transfer from a propagating radical to TEMPO, leading to methylene (B1212753) unsaturation at the polymer end. cmu.edu

Anionic Polymerization: Di- and triblock copolymers of tert-butyl methacrylate (tBMA) and 2-(N-methylperfluorobutanesulfonamido)ethyl methacrylate (FMA) have been synthesized by sequential anionic polymerization. acs.org These polymers exhibit microphase separation in bulk. acs.org The ester groups of tBMA can be subsequently hydrolyzed to yield amphiphilic block copolymers of methacrylic acid, which can form micelles in selective solvents like water. acs.orgacs.org Block copolymers of styrene and tert-butyl methacrylate, and subsequently styrene and methacrylic acid, have also been synthesized using sequential living anionic polymerization techniques with initiators like cumylpotassium and naphthalene-potassium complexes, achieving unimodal molecular weight distributions with polydispersities typically less than 1.1. acs.org

Emulsion Polymerization: Block copolymers based on hydrophobic monomers like this compound and methyl methacrylate-co-methacrylic acid compounds can be synthesized in high yield and purity through emulsion polymerization. google.com The success of this method depends on the compatibility between the monomer(s) and the chain transfer agent used. google.com

Macroinitiator Approach: Poly(n-butyl methacrylate) (PBMA) synthesized using initiators like AIBN and molecular weight regulators can serve as a macromolecular initiator for the preparation of block copolymers. google.com For example, this compound-dimethylaminoethyl methacrylate (BMA-DMAEMA) block copolymers can be prepared by dissolving PBMA in butyl acetate (B1210297) and then adding the second monomer, DMAEMA, followed by heating at 85 °C for 4-6 hours. google.com

| Block Copolymer Type | Synthesis Method | Monomers/Macroinitiator | Key Characteristics/Findings | Reference |

|---|---|---|---|---|

| Poly(BMA-b-GMA) | ATRP | n-Butyl Methacrylate, Glycidyl Methacrylate | Compatibilizer for QD/epoxy nanocomposites; prevents QD aggregation. | rsc.org |

| Poly(Styrene-b-n-Butyl Methacrylate) | TEMPO-Mediated Radical Polymerization | Styrene (macroinitiator), n-Butyl Methacrylate | Low BMA conversion; non-"living" polymerization due to β-hydrogen transfer. | cmu.edu |

| Di/Triblock Copolymers of tBMA and FMA | Sequential Anionic Polymerization | tert-Butyl Methacrylate, 2-(N-methylperfluorobutanesulfonamido)ethyl methacrylate | Microphase separation; can be hydrolyzed to amphiphilic MAA copolymers. | acs.org |

| Styrene-tert-Butyl Methacrylate Block Copolymers | Sequential Living Anionic Polymerization | Styrene, tert-Butyl Methacrylate | Unimodal molecular weight distribution (PDI < 1.1); can be hydrolyzed to styrene-MAA. | acs.org |

| This compound-Dimethylaminoethyl Methacrylate (BMA-DMAEMA) | Macroinitiator Approach (PBMA as macroinitiator) | Poly(n-Butyl Methacrylate), Dimethylaminoethyl Methacrylate | Preparation of segmented copolymers. | google.com |

Graft Copolymerization of this compound onto Polysaccharides (e.g., Carboxymethyldextran)

Graft copolymerization offers a versatile approach to modify the properties of polysaccharides by introducing synthetic polymer chains. This compound has been successfully grafted onto various polysaccharide backbones, including carboxymethyldextran (CMD) and carboxymethylated guar (B607891) gum.

The synthesis of graft copolymers of carboxymethyldextran with this compound (CMD-PBMA) typically employs free radical polymerization, initiated by ceric(IV) ions scitechnol.comscitechnol.comfrontiersin.org. The underlying mechanism involves a redox reaction where Ce(IV) is reduced to Ce(III) ions, leading to the generation of free radical sites primarily on the polysaccharide chain. These radical sites then serve as initiation points for the polymerization of BMA, forming grafted PBMA chains scitechnol.com.

Research has explored the impact of various reaction parameters on the grafting process, such as the degree of substitution of the initial carboxymethyldextran and the mass ratio of CMD to BMA monomer scitechnol.comscitechnol.com. Studies indicate that the formation of PBMA homopolymers often competes with the desired CMD-PBMA copolymerization, resulting in relatively low yields of the graft copolymer scitechnol.comscitechnol.com. Despite this, the synthesized copolymers are predominantly composed of PBMA, with the grafted PBMA chains being significantly longer (approximately 10 times) than the CMD backbone scitechnol.comfrontiersin.org.

For instance, in the graft copolymerization of BMA onto sodium salt of partially carboxymethylated guar gum (Na-PCMGG), optimal conditions were determined by varying initiator, nitric acid, monomer concentrations, backbone amount, reaction time, and temperature cellulosechemtechnol.ro. The reactivity of BMA in graft copolymerization has been compared with literature-reported findings, and plausible explanations for observed behaviors have been furnished cellulosechemtechnol.ro.

Characterization of these graft copolymers typically involves techniques such as solid-state Carbon-13 Nuclear Magnetic Resonance (13C-NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and High-Performance Size Exclusion Chromatography (HPSEC) to ascertain their composition and structure scitechnol.comscitechnol.comfrontiersin.org.

Polymerization in Confined Environments and Nanoreactors

The polymerization of this compound in confined environments and nanoreactors presents a unique avenue to control polymer morphology and properties, often leading to distinct characteristics compared to bulk polymerization.

In Situ Polymerization of this compound in Anodic Aluminum Oxide (AAO) Templates

Anodic Aluminum Oxide (AAO) templates, with their well-ordered and controllable nanopore structures, serve as ideal hard geometries for the "in situ" synthesis of poly(this compound) (PBMA) nanostructures mdpi.comresearchgate.netnih.govcsic.escsic.es. This methodology involves the free radical polymerization (FRP) of BMA monomer directly within the nanocavities of the AAO templates.

The fabrication of PBMA nanostructures with high and low aspect ratios has been successfully achieved using AAO nanoreactors of varying pore diameters, such as 35, 60, and 300 nm, and pore lengths of 1 and 100 µm mdpi.com. A typical process involves immersing the AAO template in the BMA monomer at room temperature for a period (e.g., 30 minutes), followed by a polymerization reaction at an elevated temperature (e.g., 60 °C for 90 minutes) mdpi.comnih.govcsic.es. This "in situ" polymerization method is considered a more efficient and less energy-intensive alternative compared to traditional polymer infiltration techniques, which often require higher temperatures and longer reaction times (e.g., 200 °C for 6 hours) mdpi.comnih.govcsic.esnih.gov.

Influence of Confinement on Polymerization Kinetics and Polymer Properties

The confinement imposed by nanoreactors significantly influences the kinetics of this compound polymerization and the resulting properties of the poly(this compound). Comparative studies between "in situ" polymerization in AAO templates and bulk polymerization consistently demonstrate these confinement effects mdpi.comresearchgate.netnih.govcsic.escsic.es.

Both Differential Scanning Calorimetry (DSC) and Proton Nuclear Magnetic Resonance (1H-NMR) analyses have revealed that polymerization in confined environments exhibits distinct kinetic behaviors, including the presence of a gel-effect, similar to bulk polymerization, but with modified rates mdpi.comresearchgate.netnih.govcsic.es.

Table 1: Influence of Confinement on Poly(this compound) Properties

| Property | Bulk Polymerization | Confined Polymerization (AAO, 60-300 nm) | Source |

| Number Average Molecular Weight (Mn) | Higher | 30,000 – 175,000 g/mol (Lower than bulk) | mdpi.comresearchgate.netnih.govcsic.es |

| Glass Transition Temperature (Tg) | 31 °C | 38 °C (for 400 nm confinement) | mdpi.com |

| Young's Modulus (Low Aspect Ratio PBMA Nanopillars) | Not specified | 3.1 ± 1.1 MPa | mdpi.comnih.govcsic.es |

While the number average molecular weight (Mn) of PBMA obtained under confinement is generally lower than that from bulk polymerization, it remains sufficiently high to preserve the polymer's essential properties mdpi.comresearchgate.netnih.govcsic.es. Furthermore, confinement can lead to an increase in the glass transition temperature (Tg) of the polymer mdpi.com. Beyond molecular weight and thermal properties, confinement can also alter the spatial pair distribution function and diffusive properties of the polymers, which in turn can lead to either faster or slower reaction kinetics depending on the specific intermolecular interactions within the confined space acs.org. The nanostructuration achieved through confined polymerization has also been observed to promote cell proliferation in certain applications nih.gov.

Kinetic and Mechanistic Investigations of this compound Polymerization

Understanding the kinetics and mechanisms of this compound polymerization is crucial for controlling the synthesis and properties of poly(this compound). Various experimental and theoretical approaches are employed for these investigations.

Experimental Monitoring Techniques (e.g., DSC, 1H-NMR, FT-NIR)

Several experimental techniques allow for real-time or in-situ monitoring of this compound polymerization, providing valuable kinetic data:

Differential Scanning Calorimetry (DSC): DSC is a highly sensitive and precise technique used to measure the rate of polymerization (Rp) as a function of time by continuously monitoring the heat released from the exothermic polymerization reaction mdpi.comresearchgate.netnih.govcsic.escsic.esnih.govsci-hub.setu-clausthal.deresearchgate.net. This method offers a quick and direct analysis of the exothermic process mdpi.comresearchgate.netnih.govcsic.es. The degree of monomer conversion can be quantitatively determined by integrating the area between the DSC thermograms and the established baseline after complete polymerization sci-hub.seresearchgate.net. DSC has been applied to study the kinetics of bulk free-radical polymerization of this compound isomers (n-BMA, iso-BMA, and tert-BMA) sci-hub.seresearchgate.net.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR is a powerful tool for analyzing polymerization kinetics and providing unambiguous chemical analysis of the resulting polymer mdpi.comresearchgate.netnih.govcsic.escsic.esacs.orgacs.orgresearchgate.net. It monitors the disappearance of monomer signals and the appearance of polymer signals over time, allowing for the determination of monomer conversion mdpi.comresearchgate.netnih.govcsic.esacs.orgresearchgate.net. 1H-NMR has been particularly useful in studying "in situ" polymerization in AAO templates and comparing it to bulk polymerization, confirming confinement effects and the gel-effect mdpi.comresearchgate.netnih.govcsic.es. Furthermore, this technique has been instrumental in investigating copolymerization reactions in confined environments and determining monomer reactivity ratios researchgate.netnih.govcsic.esresearchgate.net.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: FT-NIR spectroscopy provides direct access to conversion versus time data for homogeneous phase reactions nih.govtu-clausthal.de. It specifically monitors the first overtone of the olefinic C-H stretching vibration, which is intense and does not overlap with other vibrations in many monomers, including this compound nih.govtu-clausthal.de. This technique is versatile and can be applied across a wide range of reaction conditions, including varying temperatures, solvent types, and concentrations nih.govtu-clausthal.de. FT-NIR, often used in conjunction with DSC, helps determine the rate of polymerization as a function of monomer conversion in both bulk and solution polymerizations nih.govtu-clausthal.deresearchgate.netresearchgate.net.

Theoretical Kinetic Modeling of this compound Polymerization Processes

Theoretical kinetic modeling complements experimental investigations by providing a framework to understand and predict the behavior of this compound polymerization processes. Mathematical models have been developed to simulate the kinetics of bulk free-radical polymerization of this compound isomers (n-BMA, iso-BMA, and tert-BMA) sci-hub.seresearchgate.netresearchgate.net.

Poly Butyl Methacrylate Structure and Microstructure Elucidation

Determination of Molecular Weight and Distribution of Poly(butyl methacrylate)

The molecular weight and its distribution are fundamental characteristics that dictate the physical and mechanical properties of polymers. For poly(this compound), these parameters are typically determined using chromatographic techniques.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic solvents, is the gold standard for assessing the molecular weight distribution of polymers sepscience.com. This technique separates macromolecules based on their hydrodynamic size in solution sepscience.com. In SEC, a concentration detector, such as a refractive index detector, is commonly employed to monitor the elution of polymer chains rsc.org.

For PBMA, GPC analysis is performed using appropriate eluents like tetrahydrofuran (B95107) (THF) kpi.ua, sometimes with additives like 3 wt% triethylamine (B128534) rsc.org. Polystyrene standards with narrow polydispersity are often used for calibration rsc.org. However, it is important to note that the molecular weight values obtained by GPC using polystyrene standards (Mn,GPC) might be lower than the theoretical molecular weights (Mn,th) due to differences in hydrodynamic volume between PBMA and polystyrene rsc.org.

Studies have reported varying molecular weights for PBMA depending on the synthesis conditions. For instance, PBMA obtained through free radical polymerization in anodic aluminum oxide (AAO) nanoreactors showed number-average molecular weights (Mn) ranging from 30 × 10³ to 175 × 10³ g/mol for nanoreactor diameters of 60–300 nm csic.es. In comparison, bulk polymerization of BMA yielded a higher Mn of 438 × 10³ g/mol csic.es. Despite the lower Mn in confinement, the molecular weight was sufficient to maintain the polymer's properties csic.es.

The polydispersity index (PDI), which is the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution rsc.org. For well-controlled polymerization processes, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, PDI values for poly(tert-butyl methacrylate) (PtBMA) homopolymers have been reported between 1.16 and 1.20, indicating a narrow molecular weight distribution rsc.org. In the synthesis of this compound-dimethylaminoethyl methacrylate (B99206) block copolymers, GPC tests have shown Mn values for PBMA ranging from 15,100 to 26,400 with PDI values between 1.43 and 1.58 google.com.

Table 1: Representative Molecular Weight Data for Poly(this compound) (PBMA) and Copolymers

| Polymer Type | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent (SEC/GPC) | Reference |

| PBMA (in AAO nanoreactors) | Free Radical Polymerization (FRP) in confinement | 30,000 - 175,000 | N/A | N/A | N/A | csic.es |

| PBMA (bulk) | Free Radical Polymerization (FRP) | 438,000 | N/A | N/A | N/A | csic.es |

| PBMA analytical standard | N/A (for GPC) | ~682,000 | ~723,000 | N/A | N/A | sigmaaldrich.com |

| Poly(tert-butyl methacrylate) (PtBMA) | RAFT Polymerization | N/A | N/A | 1.16 - 1.20 | THF | rsc.org |

| PBMA (precursor for block copolymer) | N/A | 15,100 | N/A | 1.43 | N/A | google.com |

| PBMA (precursor for block copolymer) | N/A | 26,400 | N/A | 1.58 | N/A | google.com |

Stereoregularity and Tacticity Analysis of Poly(this compound)

Stereoregularity, or tacticity, refers to the spatial arrangement of the monomer units along the polymer chain. For poly(this compound), tacticity significantly influences its physical properties. Polymethacrylates can exhibit different tacticities: isotactic (all side groups on the same side), syndiotactic (side groups alternating regularly), and atactic (random arrangement).

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C NMR), is a powerful tool for determining the tacticity of polymethacrylates, including PBMA kpi.uabibliotekanauki.plwhiterose.ac.uk. The chemical shifts of specific carbon atoms in the polymer backbone and side chains are sensitive to their stereochemical environment, allowing for the quantification of isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads kpi.uabibliotekanauki.pl.

For poly(n-butyl methacrylate) (PnBuMA), the ¹³C NMR spectrum of the carbonyl signal, typically around 177.5 ppm, and the β-methylene signals, around 53.5 ppm, provide valuable information for microstructure analysis bibliotekanauki.pl. In syndiotactic PnBuMA homopolymer, these signals are well-separated bibliotekanauki.pl. The tacticity of radically synthesized PnBuMA homopolymer can be determined from the splitting of the carbonyl signal bibliotekanauki.pl. For a predominantly syndiotactic chain obtained via radical polymerization, reported triad (B1167595) probabilities are P(rr) = 0.63, P(mm) = 0.02, and P(mr) = 0.35 bibliotekanauki.pl. This confirms its predominantly syndiotactic configuration bibliotekanauki.pl.

In addition to ¹³C NMR, proton (¹H NMR) spectroscopy can also be used for polymer characterization and tacticity evaluation whiterose.ac.ukresearchgate.net. Two-dimensional NMR techniques, such as J-resolved, ¹H/¹³C HSQC, and ¹H/¹³C HMBC NMR spectra, can provide more detailed structural characterization and stereochemical sequence distribution researchgate.net. For instance, studies on poly(butyl-α-cyanoacrylate) have shown that these techniques, combined with Density Functional Theory (DFT) calculations, are consistent with a preferred tendency of polymer chains to adopt syndiotactic placements researchgate.net.

Table 2: Tacticity Triad Probabilities for Radically Synthesized Poly(n-butyl methacrylate)

| Triad Type | Probability (P) |

| Syndiotactic (rr) | 0.63 |

| Isotactic (mm) | 0.02 |

| Heterotactic (mr) | 0.35 |

Source: Adapted from bibliotekanauki.pl

Branching Architecture and Topology of Poly(this compound)

The branching architecture and topology of a polymer significantly impact its physical properties, including viscosity, mechanical strength, and solubility sepscience.comchemrxiv.org. Polymers can exist in various topologies, such as linear, cyclic, or branched chemrxiv.org.

Linear polymers consist of a single, unbranched chain. In contrast, hyperbranched polymers (HBPs) are highly branched macromolecules characterized by a large number of end-groups and a globular structure mdpi.comresearchgate.net. This unique architecture leads to distinct properties compared to their linear counterparts, such as lower intrinsic viscosity and smaller hydrodynamic volume at comparable molecular weights chemrxiv.orgmdpi.comresearchgate.net.

The synthesis of hyperbranched poly(this compound) (PBMA) can be achieved through controlled radical branching polymerization (CRBP) or organotellurium-mediated radical polymerization (TERP) chemrxiv.orgnih.gov. These methods allow for control over the branch structure, including the number and length of branches chemrxiv.org. For example, HB-poly(butyl acrylate)s with up to the 8th generation and an average of 255 branches have been successfully synthesized, demonstrating the ability to tune polymer properties by controlling topology chemrxiv.org.

While traditional methods for synthesizing HBPs, such as atom transfer radical polymerization (ATRP) using inimers, often result in broad molecular weight distributions and limited control over branching, alternative approaches like copolymerization of inibramers with vinyl monomers can yield HBPs with more precise and uniform branching nih.gov.

The globular structure of hyperbranched copolymers can lead to significantly higher weight-average molecular weights when evaluated by SEC compared to stoichiometric calculations, due to a notable difference in hydrodynamic volume compared to linear standards used for calibration mdpi.com. Furthermore, the dispersity values of hyperbranched copolymers are typically higher than their linear analogs due to the branching process during polymerization mdpi.com.

Chemical Composition and Sequence Distribution in this compound Copolymers

For copolymers involving this compound, such as this compound-dimethylaminoethyl methacrylate block copolymers, the chemical composition can be verified using techniques like ¹H NMR spectroscopy mdpi.commdpi.com. The integration of specific signals in the ¹H NMR spectrum allows for the calculation of the monomer percent ratio mdpi.com.

The sequence distribution, which describes the order of monomer units along the polymer chain, can be analyzed using advanced NMR techniques. For instance, ¹³C NMR spectroscopy, especially the carbonyl region, is sensitive to both monomer sequence and configurational sequence distributions in copolymers tandfonline.com. Multivariate analysis of ¹³C NMR spectra, such as principal component analysis (PCA) and partial least-squares regression (PLSR), has been successfully applied to determine the chemical composition and heterogeneity of comonomer sequences in copolymers like methyl methacrylate-tert-butyl methacrylate researchgate.net. This approach can provide quantitative information about chemical compositions and comonomer sequence distributions without requiring the assignment of every individual resonance peak researchgate.net.

Studies on this compound-acrylonitrile copolymers have utilized two-dimensional NMR spectroscopy for comprehensive sequence distribution analysis amanote.com. Similarly, the distribution of alternating sequences in methyl methacrylate/n-butyl acrylate (B77674) copolymers, which are relevant for self-healing materials, has been analyzed through numerical simulations and experimental methods like atom transfer radical polymerization (ATRP) acs.org. The highest contribution of alternating sequences is typically found in statistical copolymers with a 1:1 monomer composition acs.org.

The chemical composition and sequence distribution are direct reflections of the kinetic history of the polymerization reactions sci-hub.st. Different monomer reactivities during copolymerization can lead to a gradual drift in copolymer composition as the reaction progresses, resulting in a final polymer material that is a combination of individual copolymers with varying compositions and microstructures sci-hub.st.

Advanced Characterization of Poly Butyl Methacrylate Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for identifying functional groups, determining molecular architecture, and understanding the chemical environment within PBMA and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in PBMA, confirming its successful polymerization, and studying interactions within PBMA blends or composites. The FTIR spectrum of PBMA typically exhibits distinct absorption bands that correspond to specific molecular vibrations tandfonline.commedcraveonline.comscitechnol.com.